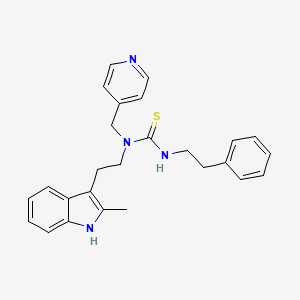

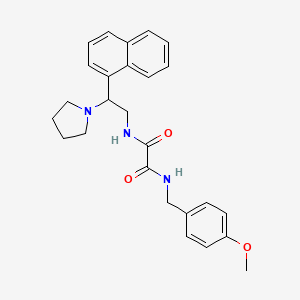

1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-4-ylmethyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a thiourea derivative, which is a class of organic compounds characterized by a functional group consisting of two amine groups joined by a carbonyl (C=O) functional group . Thioureas are known for their diverse applications in organic synthesis, including as catalysts, building blocks for heterocyclic compounds, and ligands for metal ions .

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

- The synthesis of pyridine-based heterocycles, including pyrido thieno[2,3-d]pyrimidines and related heterocycles, demonstrates the utility of thiourea derivatives in constructing complex molecular architectures. This process is crucial for developing new materials and pharmaceuticals with potential biological activities (El-Kashef et al., 2010).

Antimicrobial Activity

- Schiff bases of 3-aminomethyl pyridine, synthesized through condensation reactions, have been screened for anticonvulsant activities, showcasing the potential of pyridine derivatives in therapeutic applications (Pandey & Srivastava, 2011).

Catalysis

- Palladacycles with indole cores have been designed from ligands for use as catalysts in chemical reactions, illustrating the role of pyridine and thiourea derivatives in enhancing reaction efficiencies (Singh et al., 2017).

Antifungal and Herbicidal Activities

- Novel pyrimidine derivatives with antifungal activities against specific plant pathogens highlight the application of these compounds in agriculture to control fungal diseases (Wang et al., 2018).

Corrosion Inhibition

- The use of pyridin-2-yl-thiourea derivatives for corrosion resistance in mild steel within acidic mediums underscores the importance of these compounds in industrial applications, particularly in extending the lifespan of metal structures (Hosseini & Azimi, 2009).

Antitumor Activity

- The development of nortopsentin analogues, specifically 1H-pyrrolo[2,3-b]pyridine derivatives, for use in experimental models of diffuse malignant peritoneal mesothelioma, demonstrates the potential of these compounds in cancer therapy (Carbone et al., 2013).

Propriétés

IUPAC Name |

1-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-(2-phenylethyl)-1-(pyridin-4-ylmethyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4S/c1-20-23(24-9-5-6-10-25(24)29-20)14-18-30(19-22-11-15-27-16-12-22)26(31)28-17-13-21-7-3-2-4-8-21/h2-12,15-16,29H,13-14,17-19H2,1H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDDSSVNVFMRIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CCN(CC3=CC=NC=C3)C(=S)NCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Triazol-2-yl)azetidin-1-yl]-1,3-benzoxazole](/img/structure/B2808753.png)

![7-(4-(3,4-difluorobenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2808755.png)

![3-[(4-ethylphenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2808758.png)

![4-[(4-Ethyl-1-piperazinyl)methyl]-5,7-dimethyl-1-benzopyran-2-one](/img/structure/B2808770.png)

![3,4-dimethyl-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2808773.png)